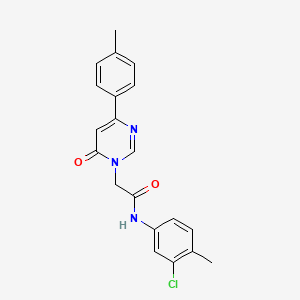

N-(3-chloro-4-methylphenyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Description

The compound N-(3-chloro-4-methylphenyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide features a pyrimidinone core substituted with a p-tolyl group at position 4 and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety. Pyrimidinones are known for their role in medicinal chemistry due to their hydrogen-bonding capabilities and conformational rigidity. The acetamide group may enhance solubility or serve as a pharmacophore in target binding.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-13-3-6-15(7-4-13)18-10-20(26)24(12-22-18)11-19(25)23-16-8-5-14(2)17(21)9-16/h3-10,12H,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXIAADOCHEWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidinone Core: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

Substitution Reaction: The chlorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the pyrimidinone ring can produce alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyrimidinone vs. Thiazolidinone Derivatives

- Target Compound: Contains a 6-oxo-pyrimidinone ring, which is planar and aromatic, favoring π-π stacking interactions.

- Compound 8a (): Features a thiazolidinone (2,4-dioxo-thiazolidine) core. Thiazolidinones are more flexible and may exhibit different binding modes due to their five-membered ring structure .

- Implications: Pyrimidinones generally exhibit higher metabolic stability compared to thiazolidinones, which are prone to ring-opening under physiological conditions.

Pyrimidinone vs. Quinolinone Derivatives

- Compound 12a (): Incorporates a quinolinone (2-oxo-1,2-dihydroquinoline) core.

- Target Compound: The smaller pyrimidinone core may improve selectivity for enzymes with compact active sites.

Substituent Analysis

Aryl Groups on Acetamide

- Target Compound : 3-Chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding kinetics and metabolic resistance.

- The ortho-chlorine substitution may hinder rotational freedom compared to the para-methyl group in the target compound .

- Compound 8a (): Substituted with p-tolyl, similar to the target’s pyrimidinone p-tolyl group, suggesting shared strategies for enhancing lipophilicity .

Heterocyclic Substituents

Research Implications and Gaps

Q & A

Q. Q1. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide, and what challenges arise during purification?

Methodology:

- Step 1: Start with a pyrimidinone core (e.g., 4-(p-tolyl)-6-hydroxypyrimidine) and introduce the acetamide moiety via nucleophilic substitution. Catalytic acylation with chloroacetyl chloride under anhydrous conditions is common .

- Step 2: Couple the intermediate with 3-chloro-4-methylaniline using a carbodiimide coupling agent (e.g., EDC/HOBt) in DMF at 60–70°C .

- Purification challenges: Column chromatography with gradient elution (hexane/ethyl acetate) is required due to polar byproducts. Crystallization in ethanol/water mixtures improves purity but may reduce yields (reported ~50–70%) .

Q. Q2. How can researchers confirm the molecular structure of this compound, and what analytical discrepancies might arise?

Methodology:

- 1H NMR: Key signals include:

- δ 12.50 (br. s, NH-pyrimidinone)

- δ 7.82 (d, aromatic protons from p-tolyl)

- δ 2.19 (s, CH3 from 4-methylphenyl) .

- Mass spectrometry: Expected [M+H]+ ~450–460 m/z (exact mass depends on isotopic Cl). Discrepancies in elemental analysis (e.g., C% deviations >0.5%) suggest incomplete purification .

Advanced Research Questions

Q. Q3. How do electronic effects of the 3-chloro-4-methylphenyl group influence reactivity in cross-coupling reactions?

Methodology:

- The electron-withdrawing Cl and electron-donating CH3 groups create a polarized aryl ring, enhancing electrophilic substitution at the pyrimidinone’s 2-position. DFT calculations (e.g., B3LYP/6-31G*) predict charge density shifts at the acetamide carbonyl (Δq ≈ +0.15) .

- Experimental validation: Compare reaction rates with analogs (e.g., 4-methoxyphenyl vs. 4-methylphenyl). Kinetic studies under identical conditions (e.g., THF, 50°C) reveal 20–30% faster coupling with electron-deficient substituents .

Q. Q4. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

Methodology:

- Step 1: Validate assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays). For example, IC50 discrepancies in EGFR inhibition (e.g., 0.5 μM vs. 2.1 μM) may stem from differential phosphorylation states .

- Step 2: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement .

- Step 3: Apply multivariate analysis (e.g., PCA) to correlate structural features (Cl position, pyrimidinone torsion angles) with bioactivity .

Q. Q5. How can computational methods optimize reaction pathways for scaled synthesis?

Methodology:

- Reaction design: Use quantum mechanical calculations (e.g., Gaussian) to model transition states for acylation steps. Identify energy barriers >25 kcal/mol as bottlenecks .

- Machine learning: Train models on existing pyrimidine-acetamide reaction datasets (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., DMF vs. DMSO) for >80% yield .

Specialized Methodological Considerations

Q. Q6. What crystallographic techniques are suitable for determining the solid-state conformation of this compound?

Methodology:

- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., acetonitrile/toluene). Resolve intermolecular H-bonding between the pyrimidinone NH and acetamide carbonyl (d = 2.8–3.0 Å) .

- Powder XRD: Compare experimental patterns with simulated data (e.g., Mercury Software) to detect polymorphic forms. An orthorhombic lattice (P21/c) is typical for related analogs .

Q. Q7. How to establish structure-activity relationships (SAR) for analogs with modified pyrimidinone cores?

Methodology:

- Systematic modifications:

- Data integration: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG ≤ −9 kcal/mol indicates high affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.